

# Assessing the Reproducibility of SPP-002 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPP-002   |           |
| Cat. No.:            | B15614173 | Get Quote |

In the landscape of therapies for locally advanced basal cell carcinoma (laBCC), the investigational adenoviral-based immunotherapy **SPP-002** is emerging as a potential new option. This guide provides a comprehensive comparison of **SPP-002** with currently approved treatments, focusing on experimental data, methodologies, and mechanisms of action to aid researchers, scientists, and drug development professionals in assessing the reproducibility of its research findings.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from clinical trials of **SPP-002** and its primary alternatives for the treatment of locally advanced basal cell carcinoma.

Table 1: Efficacy of **SPP-002** and Approved Alternatives in Locally Advanced Basal Cell Carcinoma



| Treatment                   | Clinical Trial<br>Identifier | Key Efficacy<br>Endpoint                         | Result                                                                                                       |
|-----------------------------|------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| SPP-002 +<br>Vismodegib     | NCT04416516                  | Complete Histological<br>Clearance (CHC)<br>Rate | Cohort 1: 75%Cohort<br>2: 53%Cohort 6:<br>48%Overall (lesions<br>without poor response<br>features): 100%[1] |
| Vismodegib                  | ERIVANCE BCC                 | Objective Response<br>Rate (ORR)                 | 43% (independent review), 60% (investigator assessment)[2]                                                   |
| Vismodegib<br>(Neoadjuvant) | NCT02667574                  | Complete Response<br>(post-treatment<br>biopsy)  | 61% (of patients who underwent resection) [3]                                                                |
| Sonidegib (200 mg)          | BOLT (NCT01327053)           | Objective Response<br>Rate (ORR)                 | 56%[4][5]                                                                                                    |
| Cemiplimab                  | NCT03132636                  | Objective Response<br>Rate (ORR)                 | 29% - 31%[6][7][8]                                                                                           |

Table 2: Safety Profile of SPP-002 and Approved Alternatives



| Treatment            | Common Adverse Events<br>(Any Grade)                                                                                      | Grade 3/4 Adverse Events                           |
|----------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|
| SPP-002 + Vismodegib | Local site reactions (swelling, erythema, ulceration/scabbing), muscle spasms (52.4%), nausea (19.0%), fatigue (14.3%)[1] | 2.2% (local reactions)                             |
| Vismodegib           | Muscle spasms, alopecia,<br>dysgeusia, weight loss,<br>fatigue[3][9]                                                      | 20% of patients with grade ≥ 3 AEs in one study[9] |
| Sonidegib (200 mg)   | Muscle spasms (54%),<br>alopecia (49%), dysgeusia<br>(44%)[4]                                                             | 43%[4]                                             |
| Cemiplimab           | Not detailed in the provided search results.                                                                              | 48% (most common: hypertension, colitis)[7]        |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication of research findings. Below are summaries of the experimental protocols for the pivotal trials of **SPP-002** and its comparators.

## SPP-002: Phase 2 Clinical Trial (NCT04416516)

- Study Design: A multi-lesional, open-label, Phase 2 clinical trial evaluating **SPP-002** in combination with vismodegib in subjects with multiple basal cell carcinomas.[10][11]
- Intervention:
  - SPP-002: An Adenovirus-5 replication-deficient vector encoding human Interferon-gamma, administered via intratumoral injection.[1] Doses of 1.0e11vp/lesion and 1.5e11vp/lesion were evaluated in different cohorts.[1]
  - Vismodegib: Administered orally for 4 weeks.[1][11]
- Primary Endpoint: Complete histological clearance (CHC) rate.[1]



- Key Inclusion Criteria: Patients with multiple, surgically eligible nodular and superficial BCCs ranging from 0.5 to 2.0 cm in size.
- Analysis: An adaptive design framework was used, allowing for cohort progression based on interim data. Histopathologic criteria predictive of poor response were evaluated.[1]

### **Vismodegib: ERIVANCE BCC and VISMONEO Trials**

- ERIVANCE BCC (Phase 2):
  - Study Design: An international, single-arm, multicenter, two-cohort, open-label Phase 2 study.[2]
  - Intervention: Vismodegib 150mg administered orally once daily until disease progression or intolerable toxicity.[2]
  - Primary Endpoint: Objective Response Rate (ORR) as assessed by independent review.
     [2]
  - Key Inclusion Criteria: Patients with locally advanced BCC not suitable for surgery or for whom surgery would result in substantial deformity, and for whom radiotherapy was unsuccessful or contraindicated.[2]
- VISMONEO (Phase 2, Neoadjuvant):
  - Study Design: An open-label, non-comparative, multicenter, Phase 2 study.
  - Intervention: Oral vismodegib 150 mg once-daily for 4 to 10 months prior to surgery.
  - Primary Endpoint: Percentage of patients with tumor down-staging following surgical resection.[9]
  - Key Inclusion Criteria: Patients with at least one histologically confirmed BCC of the face,
     either inoperable or operable with a risk of functional or major aesthetic sequelae.[9]

### Sonidegib: BOLT Trial (NCT01327053)

• Study Design: A randomized, double-blind, multicenter, Phase 2 study.[4][12]



- Intervention: Patients were randomized to receive sonidegib 200 mg or 800 mg daily.[4]
- Primary Endpoint: Objective Response Rate (ORR) per central review.[12]
- Key Inclusion Criteria: Adults with locally advanced BCC not amenable to curative surgery or radiotherapy, with no prior hedgehog pathway inhibitor therapy.[12]

### Cemiplimab: Phase 2 Trial (NCT03132636)

- Study Design: An open-label, multicenter, single-arm, Phase 2 trial.[7]
- Intervention: Cemiplimab 350 mg administered intravenously every 3 weeks for up to 93 weeks.[7][8]
- Primary Endpoint: Objective Response Rate (ORR) by independent central review.
- Key Inclusion Criteria: Patients with locally advanced BCC who had progressed on or were intolerant to previous hedgehog inhibitor therapy.[7][8]

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological and experimental processes is essential for a clear understanding of the therapeutic approaches.

# Mechanism of Action: SPP-002 (Adenoviral-based Immunotherapy)

**SPP-002** is a non-replicating adenoviral vector that delivers the gene for human Interferongamma (IFN-y) directly into the tumor cells. The expression of IFN-y within the tumor microenvironment is designed to stimulate a robust anti-tumor immune response.







Click to download full resolution via product page

#### SPP-002 Mechanism of Action

# Mechanism of Action: Hedgehog Pathway Inhibitors (Vismodegib & Sonidegib)

Vismodegib and sonidegib are small molecule inhibitors that target the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In basal cell carcinoma, this pathway is often constitutively active due to mutations, driving tumor growth. By inhibiting SMO, these drugs block the downstream signaling cascade.





Click to download full resolution via product page

**Hedgehog Pathway Inhibition** 

## **Mechanism of Action: PD-1 Inhibitor (Cemiplimab)**

Cemiplimab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction normally suppresses the T-cell's anti-tumor activity. By blocking this "off switch," cemiplimab allows the T-cells to recognize and attack cancer cells.



Click to download full resolution via product page

PD-1 Pathway Inhibition

# Experimental Workflow: Clinical Trial for Locally Advanced Basal Cell Carcinoma

The general workflow for a clinical trial assessing a new therapy for laBCC involves several key stages, from patient screening to data analysis.





Click to download full resolution via product page

Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 1stoncology.com [1stoncology.com]
- 2. pro.dermnetnz.org [pro.dermnetnz.org]
- 3. JNCCN 360 Advanced Skin Cancers Treatment of Locally Advanced Basal Cell Carcinoma With Neoadjuvant Vismodegib [jnccn360.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma:
   42-month analysis of the phase II randomized, double-blind BOLT study PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Cemiplimab in locally advanced basal cell carcinoma after hedgehog inhibitor therapy: an open-label, multi-centre, single-arm, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cemiplimab-rwlc for Locally Advanced and Metastatic Basal Cell Carcinoma The ASCO Post [ascopost.com]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. Stamford reports positive Phase 2 results of SP-002 with vismodegib in Basal Cell Carcinoma patients [synapse.patsnap.com]
- 11. Stamford announces positive results from Phase 2 Study of SP-002 in combination with 4-weeks of vismodegib in multi-lesional Basal Cell Carcinoma patients Stamford Pharmaceuticals [stamfordpharmaceuticals.com]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Assessing the Reproducibility of SPP-002 Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614173#assessing-the-reproducibility-of-spp-002-research-findings]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com